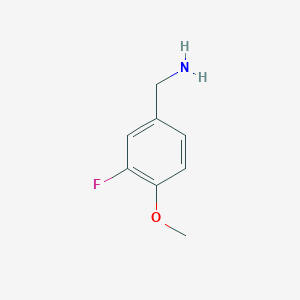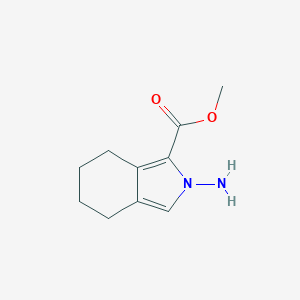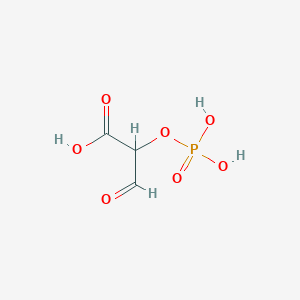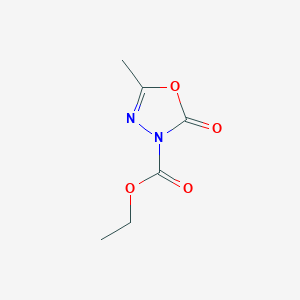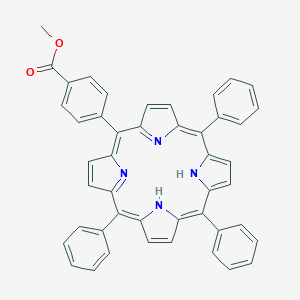
5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin
Overview
Description
Synthesis Analysis
Porphyrins, including variants like 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin, are typically synthesized through condensation reactions involving pyrrole and aldehydes. The synthesis methods can vary, with some approaches using different solvents and catalysts to influence the yield and properties of the final product (Zhang et al., 2003).
Molecular Structure Analysis
The molecular structure of porphyrins is characterized by a large, planar, nitrogen-containing ring. The specific arrangement of substituents around the porphyrin core in 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin influences its electronic and physical properties. X-ray crystallography and spectroscopic methods like NMR and UV-Vis are commonly used to analyze these structures (Ghosh et al., 2013).
Chemical Reactions and Properties
Porphyrins are known for their ability to form complex compounds with various metals. These metalloporphyrins exhibit unique chemical reactivities, such as catalytic properties and photodynamic activity. The specific substituents on the porphyrin ring can significantly influence these reactions and properties (Ivanova et al., 2014).
Physical Properties Analysis
The physical properties of porphyrins like 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin include their solubility, melting point, and stability. These properties are determined by the nature of the substituents on the porphyrin ring and the overall molecular structure. Analytical techniques such as spectroscopy and chromatography are used for their characterization (Nishino et al., 1993).
Chemical Properties Analysis
The chemical properties of porphyrins are dominated by their electronic structure, which is influenced by the conjugated system of double bonds and the central metal ion, if present. These properties include redox behavior, photophysical properties, and coordination chemistry. The electronic structure can be studied through various spectroscopic methods (LeCours et al., 1996).
Scientific Research Applications
Drug Discovery and Peptide-Based Therapeutics : Monofunctional electrophilic and nucleophilic derivatives of meso-tetraphenylporphyrin have been found effective in attaching to peptides, opening potential applications in drug discovery and peptide-based therapeutics (Matthews, Pouton, & Threadgill, 1995).
Membrane Interaction and Cellular Homeostasis : Asymmetrical porphyrins, including variants of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin, can hyperpolarize U937 cell membranes and increase membrane anisotropy, potentially impacting cellular homeostasis (Mihai et al., 2023).
Photochromic Materials and Biological Analysis : Successful synthesis and application of related porphyrin compounds, like 5-o-hydroxylphenyl-10,15,20-triphenylporphyrin, have been demonstrated in photochromic materials and biological analysis, indicating the versatility of the porphyrin framework for various scientific applications (Hu Shi-rong, 2011).
Semiconductor Materials : These porphyrin compounds show potential as semiconductor materials due to their significant impact on fluorescence spectra and surface photovoltage measurements (Wang, Li, & Wang, 2021).
Novel Compounds with Diverse Acid-Base Properties : Tetraphenylporphine derivatives with amino acid anchor groups show promising potential for the synthesis of novel compounds with diverse acid-base properties, offering avenues for further chemical exploration and potential applications (Ivanova et al., 2021).
Targeted Tumor Therapy : Some derivatives have shown potential value as targeted tumor therapy agents, with specific affinity for liver and lung, and time-dependent accumulation and retainable characteristics in SMMC-7721 tumor-bearing mice (Sun et al., 2014).
properties
IUPAC Name |
methyl 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N4O2/c1-52-46(51)33-19-17-32(18-20-33)45-40-27-25-38(49-40)43(30-13-7-3-8-14-30)36-23-21-34(47-36)42(29-11-5-2-6-12-29)35-22-24-37(48-35)44(31-15-9-4-10-16-31)39-26-28-41(45)50-39/h2-28,47,50H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUXSDUVWMAVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
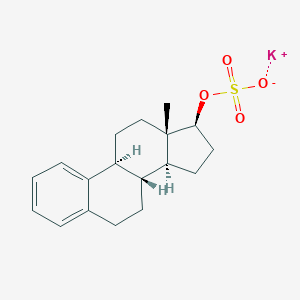
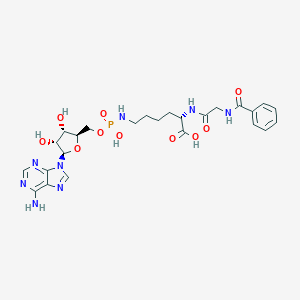
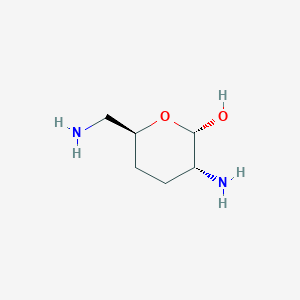
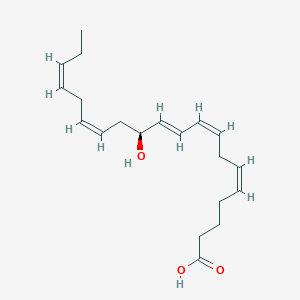
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
